ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate
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Overview
Description
ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of ethyl acetoacetate with an appropriate amine under acidic conditions.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted pyrrole with ethyl 4-formylbenzoate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-FORMYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: Shares a similar pyrrole core but differs in the substituents attached.
NAPHTHALENE-2-YL DERIVATIVES: Compounds with similar naphthalen-2-yl groups but different core structures.
Uniqueness
ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H25N3O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 4-[2,5-dimethyl-3-[(E)-(naphthalene-2-carbonylhydrazinylidene)methyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H25N3O3/c1-4-33-27(32)21-11-13-25(14-12-21)30-18(2)15-24(19(30)3)17-28-29-26(31)23-10-9-20-7-5-6-8-22(20)16-23/h5-17H,4H2,1-3H3,(H,29,31)/b28-17+ |
InChI Key |
IGQDDMDVZNLRCF-OGLMXYFKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
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